Clomethiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Neuroprotective Effects

One area of research interest is the potential neuroprotective properties of Clomethiazolum. Studies have shown that it may have an impact on various mechanisms involved in neuronal damage, including reducing inflammation and oxidative stress [1]. This has led to investigations into its possible use in conditions like stroke or neurodegenerative diseases, although more research is needed to determine its efficacy in these contexts [1].

([1] Current Review of Cerebrovascular Disease: )

Alcohol Withdrawal Studies

Clomethiazole is a synthetic compound that belongs to the thiazole class of drugs. Its chemical formula is , and it is structurally related to thiamine, also known as vitamin B1. Clomethiazole exhibits sedative, hypnotic, muscle relaxant, and anticonvulsant properties, primarily acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor complex. This mechanism enhances the inhibitory effects of gamma-aminobutyric acid, the principal inhibitory neurotransmitter in the mammalian central nervous system, thereby producing anxiolytic and anticonvulsant effects .

The precise mechanism by which Clomethiazole exerts its sedative effects is not fully understood []. However, research suggests it interacts with a neurotransmitter called gamma-aminobutyric acid (GABA) in the central nervous system []. GABA acts as an inhibitory neurotransmitter, and Clomethiazole is believed to enhance its function, leading to a calming effect.

Clomethiazole's biological activity is characterized by its ability to modulate neurotransmitter systems in the brain. It has been shown to:

- Sedation: Induces sleep and reduces anxiety through its action on gamma-aminobutyric acid A receptors.

- Anticonvulsant Effects: Provides relief from seizure activity by enhancing inhibitory neurotransmission.

- Muscle Relaxation: Reduces muscle tension and spasms.

- Neuroprotective Effects: Exhibits potential neuroprotective properties in certain neurodegenerative conditions .

Clomethiazole can be synthesized through several methods, typically involving the reaction between thiazole derivatives and chlorinated compounds. A common synthesis route includes:

- Formation of Thiazole Ring: Reacting 2-amino-4-methylthiazole with an appropriate alkyl halide.

- Chlorination: Introducing a chloroethyl group to form clomethiazole.

- Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound .

Clomethiazole is primarily used in clinical settings for:

- Management of Alcohol Withdrawal Syndrome: It helps alleviate symptoms associated with acute alcohol withdrawal, including delirium tremens.

- Sedative and Hypnotic Agent: Used for short-term treatment of insomnia and anxiety disorders.

- Anticonvulsant: Employed in specific cases of epilepsy or seizure disorders.

- Muscle Relaxant: Utilized in conditions requiring muscle relaxation .

Clomethiazole has notable interactions with other pharmacological agents:

- CNS Depressants: It exhibits additive effects when combined with other central nervous system depressants such as benzodiazepines or barbiturates, increasing the risk of respiratory depression .

- Cytochrome P450 Inhibitors: As an inhibitor of CYP2E1 and CYP2B6, clomethiazole can alter the metabolism of drugs processed by these enzymes, necessitating careful monitoring when co-administered with other medications .

- Carbamazepine Interaction: When administered intravenously alongside carbamazepine, clomethiazole's clearance is increased by approximately 30%, requiring dosage adjustments .

Clomethiazole shares structural and functional similarities with several other compounds that act on the gamma-aminobutyric acid A receptor or exhibit sedative properties. Here are some notable comparisons:

| Compound Name | Structural Relation | Mechanism of Action | Unique Features |

|---|---|---|---|

| Benzodiazepines | Similar sedative class | Positive allosteric modulation of GABA_A | Broad spectrum anxiolytic effects; reversal agent available |

| Barbiturates | Similar sedative class | GABA_A receptor modulation | Higher risk of overdose; more severe withdrawal symptoms |

| Z-drugs (e.g., Zolpidem) | Similar pharmacological profile | GABA_A receptor agonism | Shorter half-life; less risk of dependence |

| Propofol | Anesthetic agent | GABA_A receptor enhancement | Primarily used for anesthesia; rapid onset |

Clomethiazole's unique position lies in its specific use for alcohol withdrawal syndrome and its distinct metabolic interactions compared to these other compounds .

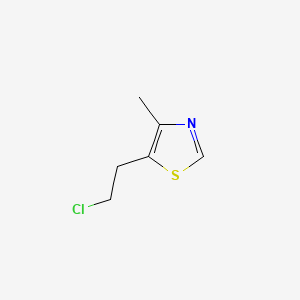

Clomethiazole, with the International Union of Pure and Applied Chemistry name 5-(2-chloroethyl)-4-methylthiazole, possesses a distinctive molecular architecture centered around a five-membered thiazole heterocycle [1] [2] [3]. The molecular formula C₆H₈ClNS indicates a compact structure with a molecular weight of 161.65 grams per mole [1] [4]. The compound exhibits an achiral configuration with no defined stereocenters, resulting in no optical activity [5].

The thiazole ring forms the core structural framework, consisting of sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively within the five-membered aromatic ring [6] [7]. This heterocyclic system demonstrates significant pi-electron delocalization, conferring aromatic character to the molecule [7]. The calculated pi-electron density identifies carbon-5 as the primary site for electrophilic substitution, while carbon-2 bears an acidic proton susceptible to deprotonation [7].

Substitution patterns on the thiazole ring include a methyl group at the 4-position and a 2-chloroethyl chain at the 5-position [1] [2] [8]. The 2-chloroethyl substituent introduces a reactive alkyl halide functionality, while the methyl group contributes to the overall lipophilic character of the molecule [8] [9]. The molecular geometry exhibits a planar thiazole ring with the chloroethyl side chain capable of conformational flexibility through rotation around the carbon-carbon single bonds [10].

The percent composition analysis reveals carbon at 44.58%, hydrogen at 4.99%, chlorine at 21.93%, nitrogen at 8.66%, and sulfur at 19.84% [3] [4]. This composition reflects the heteroatom-rich nature of the molecule, with significant contributions from both sulfur and chlorine atoms that influence the compound's physicochemical properties.

Crystallographic and Spectroscopic Characterization

Crystallographic studies of clomethiazole have focused primarily on its hydrochloride salt form, which crystallizes as a more stable and water-soluble derivative [11] [8]. The hydrochloride salt, with molecular formula C₆H₈ClNS·HCl and molecular weight 198.11 grams per mole, forms crystals from absolute ethanol and ether mixtures with a melting point of 130°C [3] [11]. The crystalline structure exhibits enhanced stability compared to the free base form, facilitating pharmaceutical formulation and handling.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of clomethiazole. The ¹H nuclear magnetic resonance spectrum displays characteristic chemical shifts for the thiazole ring proton and the methyl and chloroethyl substituents [12] [13] [14]. The thiazole ring proton appears in the aromatic region between 7.27 and 8.77 parts per million, consistent with the aromatic character of the heterocycle [6]. The methyl group exhibits a characteristic singlet, while the chloroethyl chain shows the expected multipicity patterns for the methylene protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [13] [14]. The thiazole carbons appear in the aromatic region between 100 and 150 parts per million, while the methyl and chloroethyl carbons resonate at typical aliphatic chemical shifts [12]. The carbon bearing the chlorine substituent shows the characteristic downfield shift associated with the electronegative halogen.

Infrared spectroscopy demonstrates the characteristic absorption bands of the thiazole ring system and substituent groups [15] [16]. The thiazole ring exhibits stretching vibrations in the fingerprint region, while the carbon-chlorine bond shows a distinctive absorption band. Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 161, with characteristic fragmentation patterns including loss of the chloroethyl group [17].

Solubility, Stability, and Partition Coefficients

Clomethiazole exhibits limited aqueous solubility with a predicted water solubility of 0.674 milligrams per milliliter [11]. This relatively low water solubility reflects the lipophilic nature of the thiazole ring system and the chloroethyl substituent [9] [18]. The compound demonstrates significantly enhanced solubility in polar organic solvents such as ethanol and dimethyl sulfoxide due to favorable interactions with these solvent systems [18].

The octanol-water partition coefficient, expressed as LogP, ranges from 2.23 to 3.03, indicating moderate to high lipophilicity [19] [10] [20]. This partition coefficient suggests a strong preference for lipid phases over aqueous environments, with implications for membrane permeability and tissue distribution [20]. The LogP value indicates approximately 30-fold higher affinity for octanol compared to water, supporting the compound's ability to cross biological membranes [20].

Stability studies reveal that clomethiazole undergoes pH-dependent degradation in aqueous solutions [21]. Two distinct degradation mechanisms operate depending on the solution pH, each producing different degradation products [21]. The degradation kinetics follow Arrhenius temperature dependence, allowing calculation of decomposition rates for stored formulations [21]. At elevated temperatures, the compound shows thermal decomposition, though it maintains reasonable stability under normal storage conditions when kept at 4°C [10].

The polar surface area of clomethiazole ranges from 12.89 to 41.13 square angstroms, reflecting the contribution of the nitrogen and sulfur heteroatoms [10] [19]. The molecule contains two hydrogen bond acceptors and no hydrogen bond donors, with two rotatable bonds providing conformational flexibility [10]. These molecular descriptors influence the compound's pharmacokinetic properties and biological activity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CM - Other hypnotics and sedatives

N05CM02 - Clomethiazole

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABRA1 [HSA:2554] [KO:K05175]

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Dates

2: Liu J, Wang LN, Ma X, Ji X. Gamma aminobutyric acid (GABA) receptor agonists for acute stroke. Cochrane Database Syst Rev. 2016 Oct 4;10:CD009622. Review. PubMed PMID: 27701753.

3: Busardò FP, Kyriakou C, Napoletano S, Marinelli E, Zaami S. Clinical applications of sodium oxybate (GHB): from narcolepsy to alcohol withdrawal syndrome. Eur Rev Med Pharmacol Sci. 2015 Dec;19(23):4654-63. Review. PubMed PMID: 26698265.

4: Seitz HK, Mueller S. Alcohol and cancer: an overview with special emphasis on the role of acetaldehyde and cytochrome P450 2E1. Adv Exp Med Biol. 2015;815:59-70. doi: 10.1007/978-3-319-09614-8_4. Review. PubMed PMID: 25427901.

5: Liu J, Wang LN. Gamma aminobutyric acid (GABA) receptor agonists for acute stroke. Cochrane Database Syst Rev. 2014 Aug 6;(8):CD009622. doi: 10.1002/14651858.CD009622.pub3. Review. Update in: Cochrane Database Syst Rev. 2016 Oct 04;10 :CD009622. PubMed PMID: 25097101.

6: Drach LM. [Psychopharmalogical treatment of delirium in the elderly]. Med Monatsschr Pharm. 2014 Apr;37(4):124-31; quiz 133-4. Review. German. PubMed PMID: 24779187.

7: Mainerova B, Prasko J, Latalova K, Axmann K, Cerna M, Horacek R, Bradacova R. Alcohol withdrawal delirium - diagnosis, course and treatment. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2015 Mar;159(1):44-52. doi: 10.5507/bp.2013.089. Epub 2013 Dec 11. Review. PubMed PMID: 24399242.

8: Keating GM. Sodium oxybate: a review of its use in alcohol withdrawal syndrome and in the maintenance of abstinence in alcohol dependence. Clin Drug Investig. 2014 Jan;34(1):63-80. doi: 10.1007/s40261-013-0158-x. Review. PubMed PMID: 24307430.

9: Shorvon S. The historical evolution of, and the paradigms shifts in, the therapy of convulsive status epilepticus over the past 150 years. Epilepsia. 2013 Sep;54 Suppl 6:64-7. doi: 10.1111/epi.12281. Review. PubMed PMID: 24001077.

10: Awissi DK, Lebrun G, Fagnan M, Skrobik Y; Regroupement de Soins Critiques, Réseau de Soins Respiratoires, Québec. Alcohol, nicotine, and iatrogenic withdrawals in the ICU. Crit Care Med. 2013 Sep;41(9 Suppl 1):S57-68. doi: 10.1097/CCM.0b013e3182a16919. Review. PubMed PMID: 23989096.

11: Liu J, Wang LN. Gamma aminobutyric acid (GABA) receptor agonists for acute stroke. Cochrane Database Syst Rev. 2013 Feb 28;(2):CD009622. doi: 10.1002/14651858.CD009622.pub2. Review. Update in: Cochrane Database Syst Rev. 2014;(8):CD009622. PubMed PMID: 23450607.

12: Seitz HK, Wang XD. The role of cytochrome P450 2E1 in ethanol-mediated carcinogenesis. Subcell Biochem. 2013;67:131-43. doi: 10.1007/978-94-007-5881-0_3. Review. PubMed PMID: 23400919.

13: Brünen S, Vincent PD, Baumann P, Hiemke C, Havemann-Reinecke U. Therapeutic drug monitoring for drugs used in the treatment of substance-related disorders: literature review using a therapeutic drug monitoring appropriateness rating scale. Ther Drug Monit. 2011 Oct;33(5):561-72. doi: 10.1097/FTD.0b013e31822fbf7c. Review. PubMed PMID: 21912330.

14: Kolla BP, Mansukhani MP, Schneekloth T. Pharmacological treatment of insomnia in alcohol recovery: a systematic review. Alcohol Alcohol. 2011 Sep-Oct;46(5):578-85. doi: 10.1093/alcalc/agr073. Epub 2011 Jun 29. Review. PubMed PMID: 21715413.

15: Lutz UC, Batra A. [Diagnostics and therapy of alcohol withdrawal syndrome: focus on delirium tremens and withdrawal seizure]. Psychiatr Prax. 2010 Sep;37(6):271-8. doi: 10.1055/s-0030-1248443. Epub 2010 Aug 27. Review. German. PubMed PMID: 20803410.

16: Caputo F, Bernardi M. Medications acting on the GABA system in the treatment of alcoholic patients. Curr Pharm Des. 2010;16(19):2118-25. Review. PubMed PMID: 20482512.

17: Leone MA, Vigna-Taglianti F, Avanzi G, Brambilla R, Faggiano F. Gamma-hydroxybutyrate (GHB) for treatment of alcohol withdrawal and prevention of relapses. Cochrane Database Syst Rev. 2010 Feb 17;(2):CD006266. doi: 10.1002/14651858.CD006266.pub2. Review. PubMed PMID: 20166080.

18: Walter M, Wiesbeck GA. [Pharmacotherapy of substance dependence and withdrawal syndromes]. Ther Umsch. 2009 Jun;66(6):449-57. doi: 10.1024/0040-5930.66.6.449. Review. German. PubMed PMID: 19496041.

19: Bonnet U, Schäfer M, Richter C, Milkereit J, Wiltfang J, Scherbaum N, Lieb B. [Anticonvulsants in the treatment of alcoholism]. Fortschr Neurol Psychiatr. 2009 Apr;77(4):192-202. doi: 10.1055/s-0028-1109214. Epub 2009 Apr 3. Review. German. PubMed PMID: 19347790.

20: Grocott HP. Pharmacologic neuroprotection: the search continues. J Extra Corpor Technol. 2007 Dec;39(4):296-301. Review. PubMed PMID: 18293824; PubMed Central PMCID: PMC4680702.